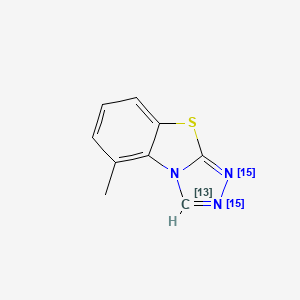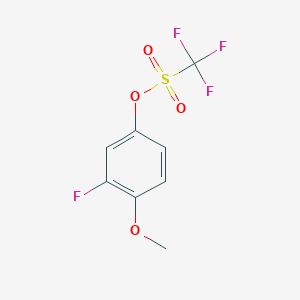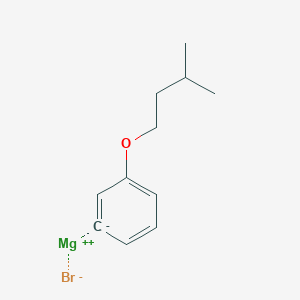
Magnesium;3-methylbutoxybenzene;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;3-methylbutoxybenzene;bromide is a type of Grignard reagent, which is an organomagnesium compound. Grignard reagents are crucial in organic chemistry due to their ability to form carbon-carbon bonds, making them valuable in the synthesis of various organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium;3-methylbutoxybenzene;bromide is typically synthesized by reacting magnesium metal with 3-methylbutoxybenzene bromide in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reagent from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the preparation of Grignard reagents like this compound involves large-scale reactors equipped with reflux condensers and mechanical stirrers. The reaction conditions are carefully controlled to ensure high yields and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;3-methylbutoxybenzene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can react with halides to form new carbon-carbon bonds.
Oxidation and Reduction: Participates in various redox reactions depending on the reactants and conditions.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, esters, and carbon dioxide. The reactions are typically carried out in anhydrous ether or tetrahydrofuran (THF) under inert conditions .
Major Products Formed
The major products formed from reactions involving this compound are alcohols, carboxylic acids, and other carbon-carbon bonded compounds .
Wissenschaftliche Forschungsanwendungen
Magnesium;3-methylbutoxybenzene;bromide is widely used in scientific research for:
Organic Synthesis: Used to synthesize complex organic molecules by forming carbon-carbon bonds.
Pharmaceuticals: Plays a role in the synthesis of various pharmaceutical compounds.
Material Science: Used in the development of new materials with specific properties.
Biological Studies: Employed in the synthesis of biologically active molecules for research purposes.
Wirkmechanismus
The mechanism of action of magnesium;3-methylbutoxybenzene;bromide involves the nucleophilic addition of the Grignard reagent to electrophilic carbon atoms in carbonyl compounds. This results in the formation of a new carbon-carbon bond, followed by protonation to yield the final product . The carbon-magnesium bond in the Grignard reagent is highly polarized, making the carbon atom a strong nucleophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylmagnesium bromide: Another Grignard reagent with similar reactivity but different substituents.
Phenylmagnesium bromide: Similar in structure but with a phenyl group instead of a 3-methylbutoxybenzene group.
Ethylmagnesium bromide: Similar reactivity but with an ethyl group.
Uniqueness
Magnesium;3-methylbutoxybenzene;bromide is unique due to its specific substituent, which can impart different reactivity and selectivity in organic synthesis compared to other Grignard reagents .
Eigenschaften
Molekularformel |
C11H15BrMgO |
|---|---|
Molekulargewicht |
267.45 g/mol |
IUPAC-Name |
magnesium;3-methylbutoxybenzene;bromide |
InChI |
InChI=1S/C11H15O.BrH.Mg/c1-10(2)8-9-12-11-6-4-3-5-7-11;;/h3-4,6-7,10H,8-9H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
LPFBYMIWJGHVJX-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CCOC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 6,6,7,7,7-pentadeuterioheptanoate](/img/structure/B13441881.png)
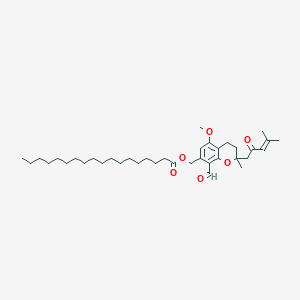
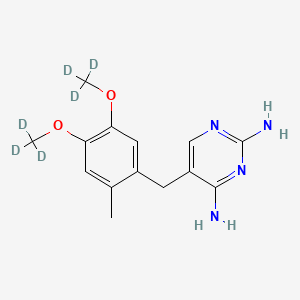
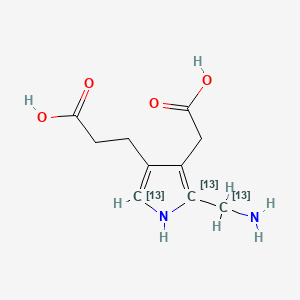
![Butyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl carbonate](/img/structure/B13441931.png)
![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-hydroxy[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441939.png)
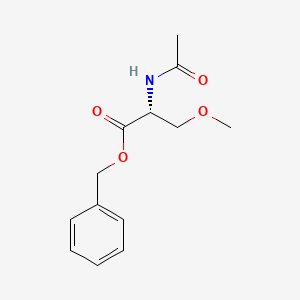
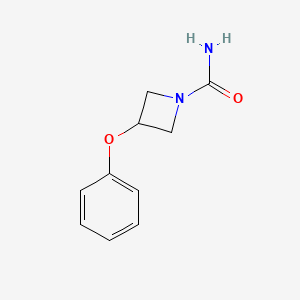

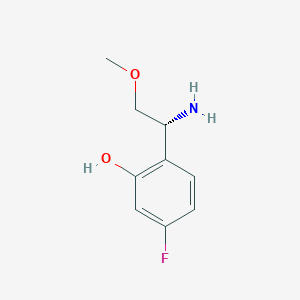
![[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (2R)-2-methylbutanoate](/img/structure/B13441965.png)

